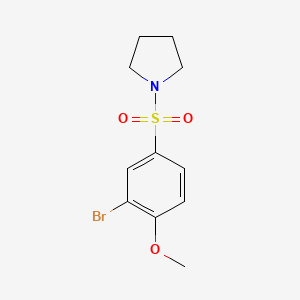

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYINHXUIFCYFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332499 | |

| Record name | 1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332354-62-8 | |

| Record name | 1-(3-bromo-4-methoxyphenyl)sulfonylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

Substrate and Reagents :

Reaction Progression :

Workup and Isolation :

- The reaction mixture is quenched on ice, and the aqueous layer is extracted with dichloromethane ($$ \text{CH}{2}\text{Cl}{2} $$).

- The organic phase is dried over anhydrous sodium sulfate ($$ \text{Na}{2}\text{SO}{4} $$) and concentrated under reduced pressure to obtain the sulfonyl chloride as a crystalline solid.

Coupling Reaction with Pyrrolidine: Formation of the Sulfonamide

The sulfonyl chloride intermediate is subsequently reacted with pyrrolidine to form the target compound. This step involves nucleophilic substitution, where the amine group of pyrrolidine displaces the chloride atom.

Reaction Optimization

Solvent and Base Selection :

- Dichloromethane ($$ \text{CH}{2}\text{Cl}{2} $$) or tetrahydrofuran ($$ \text{THF} $$) is typically used as the solvent.

- Triethylamine ($$ \text{Et}_{3}\text{N} $$) is added to neutralize hydrochloric acid ($$ \text{HCl} $$) generated during the reaction, driving the equilibrium toward product formation.

Stoichiometry and Temperature :

Yield and Purity :

Purification and Characterization

Column Chromatography

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) :

Comparative Analysis of Synthetic Routes

Note: Light-mediated methods, while innovative, are less efficient for large-scale synthesis due to longer reaction times and lower yields.

Challenges and Optimization Opportunities

Byproduct Formation :

Solubility Constraints :

Alternative Amines :

- Substituting pyrrolidine with piperidine or azetidine alters the compound’s bioactivity, highlighting the importance of ring size in drug design.

Chemical Reactions Analysis

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Scientific Research Applications

Pharmaceutical Development

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine has potential applications as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to serve as a scaffold for designing biologically active molecules.

Anticancer Activity

Preliminary studies suggest that compounds with pyrrolidine and sulfonyl groups exhibit significant biological activities, including anticancer properties. For instance, analogs of this compound have shown promising results against various cancer cell lines. A study indicated that modifications in the arylsulfonamide moiety can lead to enhanced antiproliferative activity, with some derivatives displaying IC50 values below 5 nM against colon cancer cell lines .

Biological Research

Research has highlighted the importance of pyrrole and pyrrolidine derivatives in biological systems. These compounds are known to interact with various biological targets, potentially leading to new therapeutic agents.

Inhibition Studies

This compound may also inhibit specific enzymes or pathways involved in disease processes. For example, studies have identified pyrrole-containing compounds that inhibit RNA-dependent RNA polymerase, which is crucial for viral replication . This suggests that similar mechanisms might be explored with this compound.

Organic Synthesis

The compound can be utilized in synthetic chemistry as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic pathways.

Ligand Development

Pyrrolidine derivatives are frequently employed as ligands in coordination chemistry. They can form complexes with transition metals, which are essential for catalysis and other industrial applications . The sulfonyl group enhances the ligand's ability to stabilize metal ions, paving the way for innovative catalytic processes.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine can be compared with other similar compounds, such as:

This compound: This compound shares the same core structure but may have different substituents on the phenyl ring or the pyrrolidine ring.

Pyrrolidine Derivatives: Other pyrrolidine derivatives, such as pyrrolidine-2,5-diones and pyrrolizines, have different functional groups and may exhibit distinct biological activities.

Biological Activity

1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

Structural Overview

The compound features a pyrrolidine ring with a sulfonyl group attached to a 3-bromo-4-methoxyphenyl moiety. This specific structure may enhance its reactivity and biological profile compared to other similar compounds. The presence of both bromine and methoxy groups on the phenyl ring is significant for its pharmacological activity.

Antimicrobial Activity

Preliminary studies indicate that compounds with pyrrolidine and sulfonyl moieties exhibit various biological activities, including antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Similar compounds have shown the ability to inhibit bacterial growth effectively. In particular, the structural analogs of this compound demonstrated significant activity against various strains of bacteria, including resistant strains of Staphylococcus aureus .

Comparative Antimicrobial Efficacy

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | < 5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Vancomycin) | < 10 | Staphylococcus aureus |

Anticancer Activity

Research has indicated that the compound may possess anticancer properties. A study evaluated the structure-activity relationship (SAR) of various arylsulfonamide derivatives, revealing that modifications in the phenyl ring significantly impact antiproliferative activity:

- IC50 Values : Compounds structurally related to this compound exhibited IC50 values below 5 nM against colon cancer cell lines, indicating potent anticancer activity .

Case Study: SAR Analysis

A detailed SAR study highlighted that:

- Electron-Withdrawing Groups : Strongly electron-withdrawing substituents at specific positions on the phenyl ring can drastically reduce activity.

- Optimal Substituents : The presence of bromine at the ortho position relative to other substituents enhanced potency significantly.

Antiviral Activity

Recent investigations into nitrogen-containing heterocycles have suggested potential antiviral properties for compounds similar to this compound. For example, some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms:

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-((3-Bromo-4-methoxyphenyl)sulfonyl)pyrrolidine?

Answer:

The synthesis typically involves coupling pyrrolidine with a brominated sulfonyl chloride derivative. A reported method (General Procedure C) uses 3-bromobenzenesulfonyl chloride and pyrrolidine in dry pyridine, yielding 78% product after extraction and purification . Comparative studies on sulfonamide synthesis (Table 1 in ) suggest aqueous K₂CO₃ or NaOH in THF at room temperature achieves >90% yield, outperforming pyridine or DCM-based systems . Key considerations:

- Molar ratios : 1.125 eq. of pyrrolidine to sulfonyl chloride.

- Solvent/base synergy : THF with aqueous bases enhances reactivity.

- Workup : Acidic washes (e.g., 1M HCl) to remove unreacted starting materials.

Basic: How can the structure of the compound be confirmed post-synthesis?

Answer:

Multinuclear NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example:

- ¹H NMR (CDCl₃): Peaks at δ 7.97–7.41 (aromatic protons), 3.28–3.22 (pyrrolidine N–CH₂), and 1.82–1.76 (pyrrolidine CH₂) .

- HRMS : Calculated [M+NH₄]⁺ = 307.0110; observed 307.0112 .

Supplementary methods : X-ray crystallography (e.g., SHELXL refinement) resolves stereoelectronic features, as seen in related sulfonamides .

Advanced: How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

Answer:

Use SHELX software (e.g., SHELXL2018) for refinement, leveraging high-resolution data. Key steps:

- Data collection : Bruker APEX2 diffractometer (Mo Kα radiation) .

- Structure solution : Direct methods (SHELXT) followed by full-matrix least-squares refinement .

- Validation : PLATON or Mercury for symmetry checks and Hirshfeld surface analysis .

For example, DFT-optimized geometries of analogous sulfonamides correlate with experimental bond lengths (±0.02 Å) .

Advanced: What computational methods predict the electronic properties and bioactivity of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as electron-rich) .

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate stability .

Molecular docking (AutoDock Vina) against targets like carbonic anhydrase II (PDB 4iwz) predicts binding modes, with docking scores <−7.0 kcal/mol suggesting inhibitory potential .

Advanced: How can stereochemical outcomes be controlled during sulfonamide derivatization?

Answer:

Enantioselective catalysis (e.g., nickel/photoredox systems) enables stereoconvergent arylations. For example:

- Chiral ligands : Binap or PyBOX enhance enantiomeric excess (ee) to >95% .

- Analysis : HPLC on chiral columns (e.g., CHIRALPAK AD-H) with isocratic elution (2% i-PrOH/hexanes) separates enantiomers (tr = 13.8 min minor, 20.2 min major) .

Key parameters : Substrate electronic effects (e.g., bromine meta to sulfonyl directs regioselectivity) .

Basic: What purification strategies are effective for isolating this sulfonamide?

Answer:

- Liquid-liquid extraction : Use ethyl acetate/HCl to remove acidic impurities .

- Column chromatography : Silica gel with 10% EtOAc/hexanes (Rf ~0.3) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 105–106°C for analogs) .

Advanced: How can structural analogs be designed to optimize biological activity?

Answer:

Structure-activity relationship (SAR) strategies :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methoxy position to enhance target binding .

- Scaffold hopping : Replace pyrrolidine with piperidine or indoline to modulate lipophilicity (clogP ±0.5) .

Validation : In vitro assays (e.g., PRMT4 inhibition IC₅₀ < 1 µM for bromophenyl sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.